molecular formula C5H7BN2O3 B7899392 (5-Methoxypyrazin-2-YL)boronic acid

(5-Methoxypyrazin-2-YL)boronic acid

Cat. No.: B7899392
M. Wt: 153.93 g/mol
InChI Key: AYDIUTZNBWTZKV-UHFFFAOYSA-N
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Description

(5-Methoxypyrazin-2-yl)boronic acid (CAS 1207738-71-3) is a heteroaryl boronic acid derivative serving as a valuable building block in organic synthesis and medicinal chemistry research. Its primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds . This reaction is crucial for constructing complex biaryl structures found in many pharmaceutical compounds and functional materials. Boronic acids, in general, are stable, low-toxicity intermediates with versatile reactivity, making them privileged motifs in drug discovery . In medicinal chemistry, boronic acids are known to act as bioisosteres for carboxylic acids, which can improve the pharmacokinetic properties of drug candidates . A significant mechanism of action for some boronic acids is their ability to act as potent protease inhibitors. They function as transition state analogs, reversibly forming a covalent bond with the hydroxyl group of a serine residue in the enzyme's active site . This mechanism is exemplified by FDA-approved boronic acid drugs like the anticancer agent Bortezomib and the β-lactamase inhibitor Vaborbactam . Researchers are exploring boronic acid derivatives for a wide range of activities, including anticancer, antibacterial, antiviral, and anti-inflammatory applications . The 5-methoxypyrazine moiety of this specific reagent may impart unique electronic and steric properties, potentially influencing binding affinity and selectivity in target interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-methoxypyrazin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O3/c1-11-5-3-7-4(2-8-5)6(9)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDIUTZNBWTZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=N1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Heterocyclic Boronic Acids in Chemical Research

Heterocyclic boronic acids are a class of organic compounds that have gained immense traction in chemical research, particularly in the realm of medicinal chemistry and materials science. nih.govresearchgate.net Their prominence is largely attributed to their role as key reagents in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The most notable of these is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that has become indispensable for the synthesis of complex organic molecules. rsc.org Boronic acids, including heterocyclic variants, are stable, generally have low toxicity, and are easy to handle, making them highly valuable intermediates in multi-step synthetic sequences. nih.govmdpi.com

The introduction of a boronic acid group onto a heterocyclic scaffold, such as a pyrazine (B50134) ring, creates a versatile building block that can be readily coupled with a wide array of other molecules. chem-space.com This capability has been instrumental in the development of new pharmaceuticals, as it allows for the modular assembly of complex molecular architectures. researchgate.net The boronic acid moiety itself can also impart favorable pharmacokinetic properties to drug candidates, such as improved bioavailability, by interacting with biological targets. nih.govnih.gov

The "magic" boron atom, as it is sometimes called, has been established as an important element in medicinal chemistry, with several boron-containing drugs approved by the FDA. researchgate.net The ability of the boronic acid group to form reversible covalent bonds with diols is a key feature that has been exploited in various applications, from drug delivery systems to sensors. nih.govchem-space.com

An Overview of Pyrazine Based Building Blocks in Advanced Synthesis

Direct Borylation Approaches for Pyrazine Systems

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. nih.govumich.edu This approach avoids the need for pre-functionalized starting materials, such as halo- or organometallic pyrazines.

One of the most effective methods for the direct borylation of heteroarenes is the iridium-catalyzed C-H activation. nih.govacs.org These reactions typically employ an iridium(I) precursor and a nitrogen-based ligand, such as tetramethylphenanthroline, to facilitate the catalytic cycle. The regioselectivity of these reactions is influenced by both steric and electronic factors. For many heteroarenes, borylation tends to occur at the position most distal to the nitrogen atoms due to steric hindrance and electronic effects. acs.org

Another significant direct borylation method is the palladium-catalyzed Miyaura borylation, which couples a halo-pyrazine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This method has been successfully applied to the synthesis of pyrazine boronic esters from their corresponding chloropyrazines, offering a reliable route to these valuable intermediates. The choice of palladium catalyst and ligands is crucial for achieving high yields and functional group tolerance.

Table 1: Examples of Direct Borylation of Pyrazine and Related N-Heterocycles

Starting MaterialBorylation ReagentCatalyst/LigandProductYield (%)Reference
PyrazineB₂pin₂[Ir(cod)Cl]₂ / dtbpyPyrazin-2-ylboronic acid pinacol (B44631) ester- nih.gov
2-ChloropyrazineB₂pin₂Pd(dppf)Cl₂2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazineModerate to Good organic-chemistry.org
2-ChloropyridineB₂pin₂Pd(OAc)₂ / SPhos2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineHigh organic-chemistry.org

Note: Yields are reported as described in the cited literature; "-" indicates that a specific yield was not provided in the abstract.

Metal-Halogen Exchange Strategies in Pyrazine Functionalization

Metal-halogen exchange is a classic and highly effective strategy for the regioselective introduction of functional groups onto aromatic and heteroaromatic rings. This two-step process involves the initial formation of an organometallic intermediate from a halopyrazine, which is then quenched with a boron electrophile.

Lithium-Halogen Exchange Reactions with Borate (B1201080) Esters

A prevalent method for the synthesis of boronic acids is the lithium-halogen exchange reaction. This involves treating a brominated or iodinated pyrazine with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures to generate a lithiated pyrazine intermediate. nih.gov This highly reactive species is then trapped with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent hydrolysis of the ester under acidic conditions affords the desired boronic acid. nih.gov

The choice of the organolithium reagent and reaction conditions is critical to avoid side reactions. For instance, less nucleophilic lithium reagents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be employed for the deprotonation of sensitive diazines, offering an alternative to halogen-metal exchange. nih.gov

Regioselective Considerations in the Derivatization of Methoxy-Pyrazines

The regioselectivity of the functionalization of substituted pyrazines, such as methoxy-pyrazines, is a key consideration. In the case of this compound, the starting material would likely be a 2-halo-5-methoxypyrazine. The position of lithiation is directed by the halogen atom. For instance, treatment of 2-bromo-5-methoxypyrazine (B117211) with an alkyllithium reagent would be expected to generate the 2-lithiated species, which upon reaction with a borate ester, would yield the desired product.

Studies on the lithiation of substituted pyridines, which serve as a good model, have shown that the nature of the substituent and the lithiating agent can significantly influence the site of metalation. researchgate.net For methoxy-substituted pyridines, lithiation often occurs ortho to the methoxy group due to its directing effect. However, in a halogenated methoxypyrazine, the halogen-metal exchange is typically faster and more regioselective than C-H deprotonation.

Research on the regioselective functionalization of imidazo[1,2-a]pyrazine (B1224502) has demonstrated that the choice of the metalating agent (e.g., TMPMgCl·LiCl vs. TMP₂Zn·2MgCl₂·2LiCl) can lead to different regiochemical outcomes, highlighting the subtle interplay of factors that control the site of functionalization. cymitquimica.com

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of boronic acids and their derivatives to reduce environmental impact and improve safety. nih.gov Key areas of focus include the use of greener solvents, improving atom economy, and utilizing catalytic methods.

The development of synthetic methods in environmentally benign solvents is a primary goal. For boronic acid synthesis, which often involves organometallic intermediates, traditional solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are common. However, research is exploring the use of greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), and even aqueous systems for certain catalytic reactions. For example, palladium-catalyzed borylation reactions have been successfully performed in water using micellar conditions. organic-chemistry.org

Atom economy, a measure of how much of the starting materials end up in the final product, is another crucial aspect. Direct C-H borylation methods are inherently more atom-economical than metal-halogen exchange routes, which generate stoichiometric amounts of salt byproducts. wikipedia.org The choice of the boron reagent also plays a role; for example, using pinacolborane (H-Bpin) can be more atom-economical than bis(pinacolato)diboron (B₂pin₂) in some catalytic cycles.

Furthermore, the use of catalytic methods, especially those employing earth-abundant and non-toxic metals, aligns with green chemistry principles. While palladium and iridium are highly effective, research into catalysis with more benign metals is an active area. The ultimate degradation of boronic acids to boric acid, a relatively "green" compound, is also a favorable characteristic from a life-cycle perspective. nih.gov

Reactivity and Mechanistic Studies of 5 Methoxypyrazin 2 Yl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Ruthenium-Catalyzed Arylation Reactions with Boronic Acids

While palladium catalysis is prevalent for cross-coupling reactions involving boronic acids, ruthenium-catalyzed C-H arylation has emerged as a powerful alternative for forging carbon-carbon bonds. rutgers.edunih.gov These reactions often proceed via a weak-coordination-directed mechanism, enabling the functionalization of C-H bonds ortho to a directing group. rutgers.eduresearchgate.net For a substrate like (5-methoxypyrazin-2-yl)boronic acid, the pyrazinyl nitrogen atoms could potentially serve as directing groups for C-H functionalization on another aromatic system, or the boronic acid itself could act as the coupling partner for the arylation of a C-H bond on a different substrate.

Several research groups have demonstrated the utility of ruthenium catalysts, such as [RuCl2(p-cymene)]2, for the arylation of various arenes and heterocycles with boronic acids. researchgate.netmdpi.comresearchgate.net For instance, the ruthenium-catalyzed C-H arylation of N,N-dialkyl benzamides with boronic acids proceeds efficiently, directed by the amide oxygen. researchgate.net Similarly, the C2-H arylation of N-substituted indoles and pyrroles with a range of arylboronic acids has been achieved using a [{RuCl2(p-cymene)}2] catalyst system in the presence of oxidants like copper(II) acetate. researchgate.net

In the context of this compound, it would be expected to serve as the aryl source in such reactions. The general catalytic cycle would involve the formation of a catalytically active ruthenium species, which then reacts with the C-H bond of the substrate to be arylated, forming a ruthenacycle intermediate. Transmetalation with this compound, likely involving its activated boronate form, transfers the methoxypyrazinyl group to the ruthenium center. Subsequent reductive elimination yields the arylated product and regenerates the active ruthenium catalyst. researchgate.net The efficiency of such a reaction would be influenced by the electronic properties of the pyrazine (B50134) ring and the specific reaction conditions employed.

Table 1: Examples of Ruthenium-Catalyzed Arylation with Boronic Acids

SubstrateBoronic AcidRuthenium CatalystOxidant/AdditiveProductReference
N,N-Dialkyl BenzamideArylboronic Acids[RuCl2(p-cymene)]2Ag2O, Cu(OTf)2ortho-Arylated Benzamide researchgate.net
N-MethylindolePhenylboronic Acid[{RuCl2(p-cymene)}2]Cu(OAc)2·H2O, AgSbF62-Phenyl-N-methylindole researchgate.net
N-Phthaloyl-pyrrole4-Methoxyphenylboronic Acid[{RuCl2(p-cymene)}2]Cu(OAc)2·H2O, AgSbF62-(4-Methoxyphenyl)-N-phthaloyl-pyrrole researchgate.net
AcetanilideArylboronic Acids[RuH2(CO)(PPh3)3]Cs2CO3ortho-Arylated Acetanilide mdpi.com

Non-Cross-Coupling Functionalizations

Beyond its use in cross-coupling, the structure of this compound offers multiple avenues for further chemical modification. These can be broadly categorized into reactions involving the boronic acid group and those targeting the pyrazine ring system.

The boronic acid functional group, R-B(OH)₂, is a versatile handle that can be converted into various other functionalities. wiley-vch.de One of the most common transformations is its conversion into a boronic ester. Reaction with diols, such as pinacol (B44631), under dehydrating conditions yields the corresponding pinacol boronate ester, 2-(5-methoxypyrazin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These esters often exhibit enhanced stability, particularly towards protodeboronation, and are widely used in "slow-release" strategies for cross-coupling reactions. nih.gov

Other notable derivatizations include:

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide or sodium perborate (B1237305) replaces the carbon-boron bond with a carbon-oxygen bond, yielding the corresponding phenol, 5-methoxy-2-hydroxypyrazine.

Halogenation: Alkenyl and arylboronic acids can be converted to the corresponding halides. For instance, treatment with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can install an iodine or bromine atom in place of the boronic acid group, a process known as halo-deboronation.

Protodeboronation: As will be discussed in detail, the C-B bond can be cleaved and replaced by a C-H bond under various conditions, particularly in aqueous media, to yield 2-methoxypyrazine. wikipedia.org While often an undesirable side reaction, it can be employed synthetically if the boronic acid is used as a temporary directing or blocking group.

The pyrazine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards further substitution. The existing methoxy (B1213986) and boronic acid groups direct subsequent reactions. Transition metal-catalyzed reactions are a primary means of introducing further diversity. rsc.org

For example, if a halogen atom were present elsewhere on the ring, it could undergo a Suzuki-Miyaura coupling reaction with another boronic acid, leaving the initial boronic acid group at the 2-position intact for a subsequent, orthogonal reaction. rsc.org Conversely, the boronic acid at the 2-position could be coupled first, and then other positions on the pyrazine ring could be functionalized.

Direct C-H functionalization on the pyrazine ring itself is also a possibility. Depending on the directing influence of the methoxy and boronic acid (or boronate ester) groups and the choice of catalyst, other C-H bonds on the pyrazine ring could potentially be targeted for arylation, halogenation, or other modifications. researchgate.net Nucleophilic aromatic substitution (SNAr) could also be a viable strategy if a suitable leaving group is present on the ring, as the electron-deficient nature of the pyrazine nucleus facilitates such reactions.

Mechanistic Investigations of this compound Reactivity

Understanding the mechanistic underpinnings of boronic acid reactivity is crucial for optimizing reaction conditions and minimizing side reactions. Key areas of investigation include the propensity for protodeboronation and the fundamental role of the boronic acid group in catalytic cycles.

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a significant decomposition pathway for many boronic acids, particularly heteroaromatic ones. wikipedia.org The stability of a given boronic acid is highly dependent on factors like pH, temperature, and the electronic nature of the aromatic ring. ed.ac.uknih.gov

For heteroaromatic boronic acids containing a basic nitrogen atom, such as pyrazine boronic acids, the mechanism of protodeboronation can be complex. wikipedia.orged.ac.uk Like the well-documented "2-pyridyl problem," 2-pyrazinyl boronic acids are expected to be highly susceptible to protodeboronation. researchgate.netresearchgate.net Studies on analogous compounds have revealed several pH-dependent pathways: ed.ac.uknih.gov

Acid-Catalyzed: At low pH, protonation of the pyrazine nitrogen can increase the electrophilicity of the ipso-carbon, but this pathway is generally slow for most arylboronic acids. ed.ac.uk

Base-Catalyzed: At high pH, formation of the anionic tetrahedral boronate species, [R-B(OH)3]−, increases the electron density on the aromatic ring, making it more susceptible to protonolysis by water or other protic sources. wikipedia.orged.ac.uk

Zwitterionic Fragmentation: At neutral or near-neutral pH, basic heteroaromatic boronic acids can exist as zwitterions. For a 2-substituted pyrazine, protonation of the adjacent nitrogen (N1) and formation of the boronate can lead to a zwitterionic intermediate that undergoes rapid unimolecular fragmentation, cleaving the C-B bond. wikipedia.orgresearchgate.net This is often the fastest pathway for decomposition. researchgate.netnih.gov

The rate of protodeboronation varies dramatically with pH, and for many unstable heteroaromatics like 2-pyridyl and 5-thiazolyl boronic acids, the half-life can be on the order of seconds to minutes at 70 °C under their most reactive pH conditions. ed.ac.uknih.gov Given its structure, this compound is predicted to be similarly unstable under aqueous conditions, a critical consideration for its storage and use in synthesis. The use of anhydrous conditions or conversion to more stable derivatives like MIDA boronates are common strategies to mitigate this decomposition. nih.gov

Table 2: Protodeboronation Half-lives of Selected Heteroaryl Boronic Acids

Boronic AcidConditionpH of Max. RateHalf-life (t½) at Max. RateReference
2-Thienylboronic acid70 °C, 50% aq. dioxane13~8 hours ed.ac.uk
3-Pyridylboronic acid70 °C, 50% aq. dioxane>12>1 week ed.ac.uknih.gov
2-Pyridylboronic acid70 °C, 50% aq. dioxane~7~25 seconds ed.ac.uknih.gov
5-Thiazolylboronic acid70 °C, 50% aq. dioxane~7~50 seconds ed.ac.uknih.gov

In its most common application, the Suzuki-Miyaura cross-coupling, the boronic acid group serves as the source of the organic nucleophile that is transferred to the metal catalyst. rsc.orgwikipedia.org The mechanism hinges on a key step known as transmetalation. researchgate.netrsc.org

Boronate Formation: Boronic acids are Lewis acids with a vacant p-orbital on the boron atom. wikipedia.orgnih.gov In the presence of a base (e.g., hydroxide, carbonate, phosphate), the boronic acid is activated by forming a more nucleophilic, tetravalent boronate anion, [(5-methoxypyrazin-2-yl)B(OH)3]−. rsc.orgprinceton.edu This step increases the electron density on the pyrazinyl ring and enhances its ability to transfer from boron to the metal.

Transmetalation: The catalytically active palladium(II) or ruthenium(II) complex, which is formed after oxidative addition of an organic halide to the M(0) catalyst, undergoes ligand exchange with the boronate. rsc.orgnih.gov The pyrazinyl group is then transferred from the boron atom to the metal center, displacing a halide or other ligand. This forms a new organometallic intermediate containing a metal-pyrazine bond and generates boric acid or its salts as a byproduct. researchgate.netrsc.org

Reductive Elimination: The newly formed di-organic metal complex then undergoes reductive elimination, where the two organic groups (the pyrazinyl group and the group from the organic halide) couple to form the final product. This step regenerates the M(0) catalyst, allowing it to re-enter the catalytic cycle.

The ability of the boronic acid to readily engage in this cycle—forming the boronate and efficiently transmetalating its organic substituent—is fundamental to its utility as a cornerstone reagent in modern organic synthesis. nih.gov

Computational Chemistry and Density Functional Theory (DFT) in Mechanistic Elucidation

As of the current date, specific computational chemistry and Density Functional Theory (DFT) studies dedicated to the mechanistic elucidation of reactions involving This compound are not available in published scientific literature. While DFT is a powerful tool for understanding reaction mechanisms, electronic properties, and reactivity of various organic molecules, including other pyrazine derivatives and boronic acids, dedicated research on this particular compound has not been reported. mdpi.comillinois.edu

The application of DFT to similar heterocyclic boronic acids often involves the calculation of various molecular properties to predict their reactivity. mdpi.com These calculations can provide insights into reaction pathways, transition states, and the electronic effects of substituents. For instance, studies on other pyrazine-containing molecules have utilized DFT to analyze Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of these orbitals and the HOMO-LUMO gap are crucial in predicting the molecule's reactivity, with a smaller gap generally indicating higher reactivity. mdpi.com

In the context of Suzuki-Miyaura cross-coupling reactions, a common application for boronic acids, DFT can be employed to model the catalytic cycle. This includes the oxidative addition, transmetalation, and reductive elimination steps. Such computational models help in understanding the influence of ligands, solvents, and the electronic nature of the coupling partners on the reaction's efficiency and selectivity.

Although no specific data exists for This compound , it is reasonable to infer its general reactivity from the electronic nature of the pyrazine ring and the methoxy group. The pyrazine ring is electron-deficient, which influences the properties of the boronic acid moiety. The methoxy group, being an electron-donating group, would in turn modulate the electronic properties of the pyrazine ring system. A comprehensive DFT study would be necessary to quantify these effects and provide a detailed understanding of the compound's reactivity profile and its behavior in chemical transformations.

Future computational studies on This compound would be invaluable for elucidating its reaction mechanisms and for the rational design of synthetic protocols utilizing this compound.

Applications of 5 Methoxypyrazin 2 Yl Boronic Acid As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds Utilizing Pyrazine (B50134) Boronic Acid

The primary application of (5-methoxypyrazin-2-yl)boronic acid in constructing complex molecular frameworks is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of the pyrazine core with various aryl, heteroaryl, or vinyl halides and triflates, leading to the synthesis of diverse and highly functionalized heterocyclic systems. nih.govorganic-chemistry.org The electron-deficient nature of the pyrazine ring can facilitate the crucial oxidative addition step in the catalytic cycle. nih.gov

The synthesis of heterobiaryls is a prominent use of this methodology. For instance, this compound can be coupled with a range of halogenated heterocycles, such as brominated thiophenes, chlorinated pyridines, or functionalized pyrazoles, to generate molecules containing linked aromatic systems. mdpi.comacs.orgrsc.org These reactions are often carried out using catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or more advanced precatalysts such as XPhos Pd G2, in the presence of a base like potassium phosphate (B84403) or sodium carbonate. mdpi.comrsc.org The choice of catalyst and reaction conditions is crucial, especially when dealing with unstable boronic acids or challenging heteroaryl halides, to ensure efficient coupling and minimize side reactions like protodeboronation. acs.orgmit.edu

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides illustrates a practical application. In this multi-step synthesis, a key step involves the Suzuki coupling of an aryl boronic acid with a 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide intermediate, demonstrating how the pyrazine moiety can be part of one coupling partner while the boronic acid is on the other. mdpi.com This highlights the modularity of the Suzuki reaction in building complex heterocyclic structures piece by piece.

Coupling Partner 1 (Boronic Acid)Coupling Partner 2 (Halide)Catalyst SystemProduct TypeReference(s)
This compound2-ChloropyrazinePd(OAc)₂ / Ligand 1Pyrazinyl-pyrazine acs.org
Aryl boronic acid5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamidePd(PPh₃)₄ / K₃PO₄Aryl-thiophenyl-pyrazine mdpi.com
3-Furan boronic acid2-ChloropyrazinePd(OAc)₂ / Ligand 1Furanyl-pyrazine acs.org
(Trifluoromethyl)pyrazolylboronic esterHeteroaryl halidePdCl₂(dppf) / K₂CO₃Pyrazolyl-heteroaryl psu.edu
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/Heteroaryl boronic acidXPhos Pd G2 / K₃PO₄Substituted dinitropyrazole rsc.org

Table 1: Examples of Suzuki-Miyaura reactions for the construction of complex heterocyclic scaffolds. "Ligand 1" refers to a highly active monophosphine ligand developed for heteroaryl coupling.

Role of this compound in Medicinal Chemistry Scaffolds

The pyrazine ring is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including kinase inhibitors, diuretics, and anti-inflammatory agents. mdpi.comfrontiersin.org Likewise, the boronic acid functional group has gained significant prominence, most notably with the success of the proteasome inhibitor Bortezomib. mit.edu The combination of these two motifs in this compound makes it a highly valuable reagent for the synthesis of potential therapeutic agents. mit.edunih.gov

A primary role for this building block is in the synthesis of small molecule kinase inhibitors. ed.ac.uk Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. ed.ac.uknih.gov Many kinase inhibitors feature a core heterocyclic scaffold designed to interact with the ATP-binding site of the kinase. This compound serves as a key precursor for constructing such scaffolds, allowing for the introduction of the methoxypyrazine moiety, which can form critical hydrogen bonds or other interactions within the kinase hinge region. frontiersin.org

For example, this boronic acid can be used in Suzuki coupling reactions to synthesize complex molecules targeting kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The synthesis often involves coupling the pyrazine boronic acid with other halogenated heterocycles, such as pyrimidines or pyrazoles, which are also common components of kinase inhibitors. nih.govnih.gov The resulting pyrazinyl-substituted heterocycles are then evaluated for their biological activity. The methoxy (B1213986) group on the pyrazine ring can be a key feature, influencing the molecule's solubility, metabolic stability, and binding affinity. nih.gov

Target Scaffold ClassKey HeterocyclesTherapeutic Target(s)Synthetic StrategyReference(s)
Dual Kinase InhibitorsPyrazine, Pyrimidine, PyrazoleEGFR, VEGFR-2Suzuki Coupling nih.gov
CDK9 InhibitorsPyrazole, Pyridine (B92270)Cyclin-Dependent Kinase 9Suzuki Coupling, Reduction rsc.org
Anti-inflammatory AgentsPyrazoloneVarious inflammatory targetsMulti-step synthesis researchgate.net
Cannabinoid Receptor ModulatorsPyrazolineCB1 ReceptorMulti-step synthesis nih.gov
TBK1/IKKε InhibitorsChromeno[2,3-b]pyridineTBK1, IKKεMulti-step synthesis nih.gov

Table 2: Application of pyrazine and boronic acid building blocks in the synthesis of medicinally relevant scaffolds.

Contributions of Pyrazine Boronic Acid Derivatives to Material Science and Chemical Biology

The unique electronic properties of the pyrazine ring, being an electron-deficient heterocycle, make its derivatives attractive for applications in material science and chemical biology. When incorporated into larger conjugated systems, the pyrazine moiety can act as an electron acceptor, a property that is highly valuable for creating functional materials. researchgate.netuky.edu

In material science, pyrazine-based compounds are explored as organic semiconductors and components in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The development of materials for organic electronics often relies on creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures to tune the electronic energy levels (HOMO/LUMO) and control charge transport and emission properties. frontiersin.org Pyrazine boronic acids serve as key building blocks for synthesizing these D-A-D type molecules, where the pyrazine acts as the central acceptor unit. frontiersin.org These materials have shown potential as hole-transporting materials in organic electronic devices and as fluorescent emitters. researchgate.net Specifically, pyrazino[2,3-g]quinoxaline-based materials have been investigated as liquid crystalline semiconductors. researchgate.net

In the field of chemical biology, the focus is on creating molecules that can interact with and report on biological systems. Pyrazine derivatives have been successfully developed as fluorescent probes for bioimaging and sensing. frontiersin.orgnih.govrsc.orgrsc.org For example, a D-A-D fluorescent probe with a pyrazine core was designed for long-term live-cell imaging, demonstrating good photostability and low cytotoxicity. frontiersin.org Another pyrazine derivative was developed as a "turn-on" fluorescent sensor for the highly selective detection of aluminum ions (Al³⁺). rsc.orgrsc.org The ability of the boronic acid group to reversibly bind with diols also presents opportunities for creating sensors for carbohydrates and other biologically important molecules.

Application AreaMaterial/Probe TypeKey Feature(s)FunctionReference(s)
Material ScienceOrganic Liquid Crystalline SemiconductorPyrazino[2,3-g]quinoxaline coreHole transporting material researchgate.net
Material ScienceOrganic ElectronicsPyrene-Pyrazine conjugated systemsTuning of optoelectronic properties uky.eduresearchgate.net
Chemical BiologyLive-Cell Imaging ProbeDonor-Acceptor-Donor (D-A-D) structureLong-term, photostable cytoplasm imaging frontiersin.org
Chemical BiologyFluorescent Ion SensorPyrazine-hydrazone Schiff-baseSelective "turn-on" detection of Al³⁺ rsc.orgrsc.org
Chemical BiologyLipid Droplet ImagingFluoro-Pyrazine-Bridged D-A-D ProbeSpecific imaging in diverse cell types nih.gov

Table 3: Contributions of pyrazine-based derivatives to material science and chemical biology.

Exploration of Boronic Acids as Organocatalysts and Reagents

While renowned as coupling partners in transition metal-catalyzed reactions, boronic acids are also gaining recognition as versatile organocatalysts in their own right. nih.gov Their utility as catalysts stems from the Lewis acidic nature of the boron atom, which allows for the activation of various functional groups, particularly those containing hydroxyl groups like alcohols and carboxylic acids. nih.gov This activation occurs through the formation of reversible covalent bonds, enabling transformations under mild conditions and often with high selectivity. nih.gov

Arylboronic acids can catalyze dehydration reactions, such as the conversion of biomass-derived glucose into 5-hydroxymethylfurfural, and promote the formation of anhydrides from dicarboxylic acids. nih.gov They are also effective catalysts for various condensation reactions, including multicomponent reactions that build molecular complexity in a single step. Boric acid, the parent inorganic compound, is particularly effective as a green catalyst in aqueous systems. nih.gov

Although the primary role of this compound reported in the literature is as a reagent in coupling reactions, the broader field of organoboron catalysis provides a context for its potential catalytic activity. A relevant study in this area is the organocatalytic diboration of pyrazine derivatives. acs.org In this reaction, a 4,4'-bipyridine-based catalyst facilitates the "reductive addition" of a bis(pinacolato)diboron (B136004) (B₂pin₂) reagent across the pyrazine ring to form N,N'-diboryl-1,4-dihydropyrazine. acs.org While the pyrazine boronic acid is not the catalyst in this specific transformation, the reaction demonstrates the intricate and valuable interplay between boron reagents and pyrazine heterocycles within an organocatalytic cycle. This research opens avenues for exploring the catalytic capabilities of functionalized pyrazine boronic acids themselves in related transformations.

Catalytic TransformationType of Boron CatalystSubstrate(s)Product(s)Key PrincipleReference(s)
DehydrationArylboronic AcidGlucose5-HydroxymethylfurfuralLewis acid activation of hydroxyls nih.gov
Anhydride FormationPhenylboronic AcidVicinal dicarboxylic acidsCyclic anhydridesReversible covalent bonding nih.gov
Mannich ReactionBoric Acid / SilicaAldehyde, Amine, Ketoneβ-Amino carbonyl compoundsMulticomponent condensation nih.gov
Diboration4,4'-Bipyridine (organocatalyst) with Diboron (B99234) ReagentPyrazineN,N'-Diboryl-1,4-dihydropyrazineReductive addition / Oxidative transfer acs.org

Table 4: Examples of boronic acids and boron reagents in organocatalysis.

Advanced Characterization Techniques for 5 Methoxypyrazin 2 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (5-Methoxypyrazin-2-YL)boronic acid in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

¹H NMR Analysis for Proton Environments

Proton (¹H) NMR spectroscopy offers a precise map of the hydrogen atoms within the molecule, revealing key structural details. The chemical shifts, coupling constants, and integration of the signals provide a wealth of information.

For this compound, the aromatic protons on the pyrazine (B50134) ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms. The specific positions of these protons will be influenced by the electronic effects of the methoxy (B1213986) and boronic acid substituents. The methoxy group, being electron-donating, will slightly shield the adjacent protons, while the boronic acid group will have a more complex influence depending on its orientation and interaction with the solvent.

The protons of the methoxy group will present as a sharp singlet, typically in the range of 3.8 to 4.2 ppm. The protons of the boronic acid group, -B(OH)₂, are often broad and their chemical shift is highly dependent on the solvent, concentration, and temperature, and they may exchange with residual water in the solvent, sometimes leading to their signal being unobserved.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Pyrazine-H8.0 - 8.5DoubletThe exact shift and coupling will depend on the position relative to the substituents.
Pyrazine-H8.5 - 9.0DoubletThe exact shift and coupling will depend on the position relative to the substituents.
Methoxy (-OCH₃)3.9 - 4.1SingletA characteristic sharp signal for the three equivalent protons.
Boronic Acid (-B(OH)₂)4.0 - 6.0Broad SingletOften exchanges with solvent; may be very broad or not observed.

Note: The predicted chemical shifts are based on the analysis of similar heterocyclic boronic acids and may vary depending on the solvent and experimental conditions.

¹³C NMR Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum, typically between 120 and 160 ppm. The carbon atom directly bonded to the boron of the boronic acid group will experience a unique electronic environment and its chemical shift can be a key diagnostic peak, though often the signal is broadened due to the quadrupolar nature of the boron nucleus. The carbon atom attached to the electron-donating methoxy group will be shielded and appear at a relatively upfield position compared to the other ring carbons. The carbon of the methoxy group itself will appear in the upfield region, typically around 55-60 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C-B130 - 140The signal for the carbon attached to boron can be broad.
C-OMe155 - 165The carbon bearing the methoxy group is typically downfield.
Pyrazine-C120 - 150The remaining pyrazine carbons will have distinct chemical shifts based on their position.
Methoxy (-OCH₃)55 - 60A characteristic signal for the methoxy carbon.

Note: These are predicted values based on analogous structures and can vary with experimental conditions.

¹¹B NMR for Boron Species Characterization

Boron-11 (¹¹B) NMR spectroscopy is a powerful technique specifically for characterizing the boron center in boronic acids. doi.orgnsf.govresearchgate.net The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it.

For this compound, which has a trigonal planar boron center (sp² hybridized), a single, relatively broad resonance is expected in the ¹¹B NMR spectrum. nih.gov The typical chemical shift range for trigonal boronic acids is between +20 and +40 ppm, with the exact value being influenced by the electronic properties of the pyrazine ring. sdsu.edu The presence of electron-withdrawing groups on the aromatic ring generally leads to a downfield shift (higher ppm value).

In the presence of diols or other Lewis bases, the boronic acid can form a tetrahedral boronate ester, resulting in a significant upfield shift in the ¹¹B NMR spectrum to a region between +5 and +15 ppm. doi.orgnih.gov This change in chemical shift provides a clear indication of the interaction of the boronic acid with other molecules.

Interactive Data Table: Typical ¹¹B NMR Chemical Shifts for Boronic Acid Species

Boron Species Hybridization Typical Chemical Shift (ppm)
Arylboronic Acidsp²+25 to +35
Arylboronate Estersp³+5 to +15

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

While a specific crystal structure for this compound is not publicly available, the analysis of related heterocyclic boronic acids reveals common structural motifs. Arylboronic acids often form dimeric structures in the solid state through intermolecular hydrogen bonds between the boronic acid groups. These dimers can then pack in various ways, influenced by other intermolecular forces like π-π stacking of the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₅H₇BN₂O₃, with a molecular weight of approximately 153.93 g/mol . chemscene.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) corresponding to the intact molecule would be expected. The fragmentation of this molecular ion would provide valuable structural clues. Common fragmentation pathways for pyrazine derivatives involve the cleavage of the ring, leading to characteristic fragment ions. The loss of the methoxy group (-OCH₃) or the boronic acid moiety (-B(OH)₂) are also plausible fragmentation routes.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Plausible Neutral Loss
154[M]⁺-
137[M - OH]⁺Hydroxyl radical
123[M - OCH₃]⁺Methoxy radical
110[M - B(OH)₂]⁺Boronic acid group
80[Pyrazine]⁺Loss of substituents and ring fragmentation

Note: The relative intensities of these fragments would depend on the ionization method and energy.

By combining the insights gained from NMR spectroscopy, X-ray crystallography, and mass spectrometry, a comprehensive and unambiguous characterization of this compound and its derivatives can be achieved.

Future Directions and Emerging Research Avenues for 5 Methoxypyrazin 2 Yl Boronic Acid Research

Development of Novel Catalytic Systems for Enhanced Reactivity

The reactivity of heteroaryl boronic acids, including (5-Methoxypyrazin-2-YL)boronic acid, is intrinsically linked to the efficiency of the catalytic systems employed. The electron-deficient nature of the pyrazine (B50134) ring can present challenges in traditional palladium-catalyzed cross-coupling reactions. Future research will likely focus on developing more potent and selective catalytic systems to overcome these hurdles.

One promising area is the exploration of dual catalytic methods. For instance, the combination of a Lewis base with a photoredox catalyst has been shown to generate carbon radicals from boronic acids under mild conditions. nih.gov This approach could be particularly beneficial for activating the C-B bond in this compound, enabling its participation in reactions that are otherwise difficult to achieve. The Lewis base is proposed to form a redox-active complex with the boronic acid, facilitating single-electron oxidation. nih.gov

Furthermore, the development of specialized ligands for palladium and other transition metals continues to be a vibrant field of research. Ligands that can promote the challenging reductive elimination step in the catalytic cycle of Suzuki-Miyaura couplings involving electron-deficient heteroaryl boronic acids are of high interest. The goal is to create catalysts that are not only more reactive but also more tolerant of a wider range of functional groups, allowing for the synthesis of more complex and diverse molecular architectures.

Catalyst System TypePotential Advantage for this compoundReference
Dual Photoredox/Lewis Base CatalysisMild reaction conditions, alternative activation pathway for an electron-deficient system. nih.gov
Advanced Ligand-Metal ComplexesIncreased efficiency and functional group tolerance in cross-coupling reactions.N/A
Nickel-Based CatalystsCost-effective alternative to palladium with potentially different reactivity profiles.N/A

Expanding the Reaction Scope of this compound

While the Suzuki-Miyaura cross-coupling reaction is the most common application for boronic acids, the utility of this compound can be significantly expanded. Future research will likely explore its participation in a broader array of chemical transformations.

Multicomponent reactions (MCRs) represent an efficient strategy for building molecular complexity in a single step. The Petasis reaction, a three-component reaction of a boronic acid, an amine, and a carbonyl compound, is one such example. Adapting this reaction for use with this compound could provide a direct route to novel pyrazine-containing amines. Recent advancements have shown that photoredox catalysis can enable the use of alkyl boronic acids in Petasis-type reactions, a concept that could potentially be extended to heteroaryl boronic acids. researchgate.net

Another emerging area is the use of boronic acids as precursors to other functional groups. For example, the boronic acid moiety can be converted into a hydroxyl group (ipso-hydroxylation) or a halogen, thereby expanding the synthetic utility of the pyrazine core. These transformations would allow for the late-stage functionalization of complex molecules containing the 5-methoxypyrazine motif.

Reaction TypePotential ProductSignificanceReference
Petasis ReactionSubstituted AminesDirect access to complex pyrazine-containing amines. researchgate.net
Chan-Lam CouplingAryl or Alkyl Ethers/ThioethersFormation of C-O or C-S bonds.N/A
Ipso-hydroxylationPhenols (Hydroxypyrazines)Introduction of a hydroxyl group.N/A

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and efficiency. The integration of the synthesis and reactions of this compound into flow platforms is a key future direction.

The synthesis of boronic acids often involves organolithium or Grignard reagents, which can be hazardous to handle on a large scale in batch processes. Flow reactors offer superior heat and mass transfer, allowing for the safe and controlled generation and use of these reactive intermediates. The serial synthesis of other heteroaryl boronic acids has been successfully demonstrated in flow, suggesting that a similar approach could be developed for this compound. researchgate.net

Furthermore, telescoping reactions in a continuous flow setup, where the output of one reactor is directly fed into the next, can streamline multi-step synthetic sequences. For example, the in-situ generation of this compound in a flow reactor could be immediately followed by its use in a downstream cross-coupling reaction, minimizing the isolation and purification of potentially unstable intermediates. This approach is highly amenable to automated synthesis platforms, which can accelerate the discovery and optimization of new bioactive molecules.

Sustainable Synthesis and Environmental Impact Considerations in Boronic Acid Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly be guided by the need for more sustainable chemical processes.

A major focus will be on the development of synthetic methods that utilize environmentally benign solvents, such as water or bio-based solvents. While many cross-coupling reactions are performed in organic solvents, recent studies have demonstrated the feasibility of conducting these reactions in aqueous media, often with the aid of surfactants to solubilize the reactants.

Another key aspect of sustainable chemistry is the development of recyclable catalysts. Heterogenizing homogeneous catalysts by anchoring them to solid supports is a common strategy to facilitate their recovery and reuse. Additionally, the use of earth-abundant metal catalysts, such as iron or copper, as alternatives to precious metals like palladium is an active area of research that could be applied to reactions involving this compound.

Energy efficiency is also a critical consideration. The use of alternative energy sources, such as microwave irradiation or mechanochemistry (ball milling), can often reduce reaction times and energy consumption compared to conventional heating. Mechanochemical synthesis of boronic acid esters by grinding the corresponding boronic acid and diol has been reported as a facile and environmentally friendly method.

Sustainability AspectApproachPotential BenefitReference
SolventsUse of water or bio-based solventsReduced environmental impact and improved safety.N/A
CatalystsRecyclable heterogeneous catalysts or earth-abundant metal catalystsLower cost and reduced metal waste.N/A
EnergyMechanochemistry or microwave irradiationReduced energy consumption and faster reactions.

Q & A

Q. How do kinetic parameters influence boronic acid-based glucose sensor response times?

  • Methodological Answer : Stopped-flow fluorescence assays show binding equilibrium is reached within seconds. The kon order (D-fructose > D-tagatose > D-glucose) correlates with thermodynamic affinity, suggesting faster on-rates drive sensor sensitivity. Adjusting boronic acid substituents (e.g., ortho- vs. para-fluoro) optimizes response for real-time monitoring .

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